N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with the CAS number 921525-21-5, is a synthetic organic compound classified as an imidazole derivative. Its molecular formula is and it has a molecular weight of 335.4 g/mol. This compound features a hydroxymethyl group, an imidazole ring, and a fluorobenzyl moiety, making it of interest for various scientific applications, particularly in medicinal chemistry and pharmacology .
The synthesis of N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves several steps:
The molecular structure of N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can be represented as follows:
InChI=1S/C16H18FN3O2S/c1-2-6-18-15(22)9-20-14(10-21)8-19-16(20)23-11-12-3-5-13(17)7-12/h2-6,8,21H,1,7,9-11H2,(H,18,22)
The compound's structural features include:
N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate various biological pathways, influencing cellular processes and potentially leading to therapeutic effects .
While specific physical properties such as density and boiling point are not readily available, the compound is typically characterized by its stability under standard laboratory conditions.
Key chemical properties include:
Relevant data indicate that compounds with similar structures often exhibit significant biological activity due to their ability to interact with biological targets effectively .
N-allyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is primarily used in scientific research, particularly in studies related to medicinal chemistry and pharmacology. Its unique structural features make it a candidate for exploring new therapeutic agents targeting various diseases. Additionally, it may serve as a lead compound for further modifications aimed at enhancing biological activity or selectivity against specific targets .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4